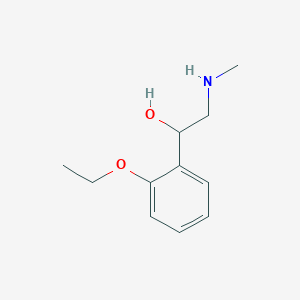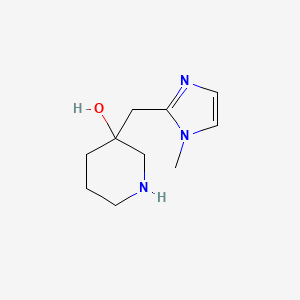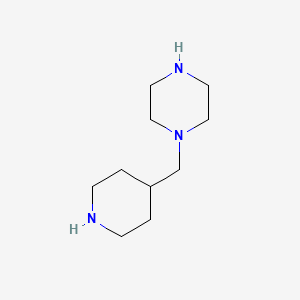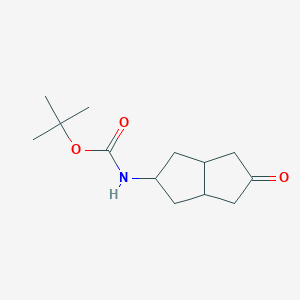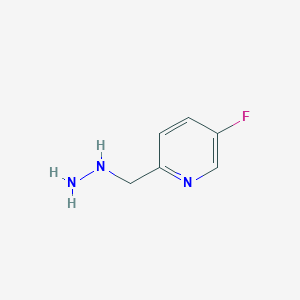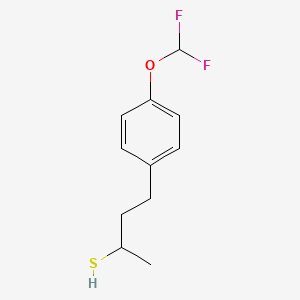
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a methoxyphenyl group, a ketone, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxybenzyl cyanide with a suitable cyclobutanone derivative in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product with high purity.
化学反应分析
Types of Reactions: 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary amines or secondary alcohols.
Substitution: Products may include derivatives with different functional groups replacing the methoxy group.
科学研究应用
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism by which 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine through the transfer of electrons and protons. The molecular targets and pathways involved would vary based on the specific application and the chemical environment.
相似化合物的比较
1-(2-Methoxyphenyl)piperazine: Similar in having a methoxyphenyl group but differs in the core structure.
2-Methoxydiphenidine: Shares the methoxyphenyl group but has a different overall structure and pharmacological profile.
1-(2-Methoxyphenyl)-2-phenylethylamine: Another compound with a methoxyphenyl group but with different functional groups and applications.
属性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H11NO2/c1-15-11-5-3-2-4-10(11)12(8-13)6-9(14)7-12/h2-5H,6-7H2,1H3 |
InChI 键 |
NCODQKGQIKSVJX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2(CC(=O)C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride](/img/structure/B15323635.png)
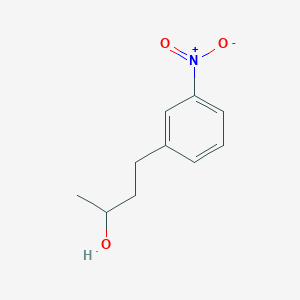
![4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)
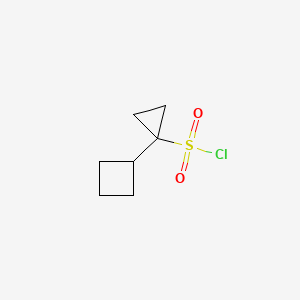
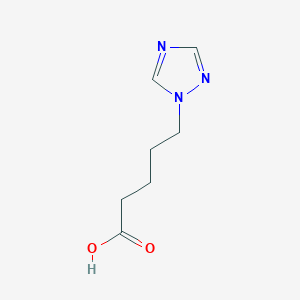
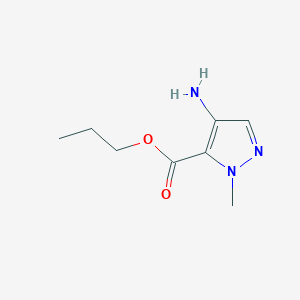
![8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B15323669.png)
